2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide
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Overview
Description
The compound “2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide” is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring, a pyrazole ring, and a piperidine ring . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiadiazole derivatives are generally synthesized using a variety of methods . One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The pyrazole ring is a three-nitrogen membered ring, and the piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Thiadiazole derivatives are known to undergo a variety of chemical reactions. They can react with strong bases and acids, leading to ring cleavage . They can also form mesoionic salts, which allows them to interact strongly with biomolecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiadiazole derivatives are generally weak bases due to the inductive effect provided by the extra heteroatom . They are also relatively liposoluble, which is likely attributed to the presence of the sulfur atom .Mechanism of Action
The mechanism of action of thiadiazole derivatives can vary depending on the specific compound and its biological target. Some thiadiazole derivatives have been found to inhibit enzymes such as urease . They can also disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that some thiadiazole derivatives have shown biological activity, which means they could potentially have toxic effects .
Future Directions
properties
IUPAC Name |
2-methoxy-N-[2-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-28-16-5-3-2-4-14(16)18(26)22-17-6-9-20-25(17)13-7-10-24(11-8-13)19(27)15-12-21-29-23-15/h2-6,9,12-13H,7-8,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONINNQSVZNPOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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